molecular formula C9H9BrOS B14058068 1-Bromo-3-(3-mercaptophenyl)propan-2-one

1-Bromo-3-(3-mercaptophenyl)propan-2-one

Cat. No.: B14058068
M. Wt: 245.14 g/mol
InChI Key: TUOOKTWHGWOYJV-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-3-(3-mercaptophenyl)propan-2-one typically involves the bromination of 3-(3-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

1-Bromo-3-(3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(3-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The carbonyl group in the propanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

1-Bromo-3-(3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Bromo-3-(4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position.

    1-Bromo-3-(3-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group.

    1-Bromo-3-(3-aminophenyl)propan-2-one: Contains an amino group instead of a mercapto group.

These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature and position of the substituents.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-bromo-3-(3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9BrOS/c10-6-8(11)4-7-2-1-3-9(12)5-7/h1-3,5,12H,4,6H2

InChI Key

TUOOKTWHGWOYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S)CC(=O)CBr

Origin of Product

United States

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